REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].CI.O.[OH:10][C:11]1[C:20]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:14]=[CH:13][C:12]=1[C:21](=[O:23])[CH3:22]>CN(C=O)C>[CH3:1][O:10][C:11]1[C:20]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:14]=[CH:13][C:12]=1[C:21](=[O:23])[CH3:22] |f:0.1.2|
|
Name
|
|
Quantity
|
414 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=2OCCOC21)C(C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=2OCCOC21)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |